2-(benzylsulfanyl)-N-(4-phenylbutan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-N-(4-phenylbutan-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a benzylsulfanyl group and a phenylbutan-2-yl group attached to the acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(4-phenylbutan-2-yl)acetamide typically involves the following steps:
Formation of the Benzylsulfanyl Intermediate: The benzylsulfanyl group can be introduced through the reaction of benzyl chloride with sodium sulfide in an appropriate solvent such as ethanol.
Acetamide Formation: The intermediate is then reacted with 4-phenylbutan-2-amine in the presence of acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The phenylbutan-2-yl group may enhance the compound’s ability to penetrate cell membranes, facilitating its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfanyl)acetamide: Lacks the phenylbutan-2-yl group, which may reduce its biological activity.
N-(4-phenylbutan-2-yl)acetamide: Lacks the benzylsulfanyl group, which may affect its interaction with thiol-containing enzymes.
Uniqueness
2-(benzylsulfanyl)-N-(4-phenylbutan-2-yl)acetamide is unique due to the presence of both the benzylsulfanyl and phenylbutan-2-yl groups. This combination enhances its potential biological activity and makes it a valuable compound for various applications.
Properties
Molecular Formula |
C19H23NOS |
---|---|
Molecular Weight |
313.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C19H23NOS/c1-16(12-13-17-8-4-2-5-9-17)20-19(21)15-22-14-18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3,(H,20,21) |
InChI Key |
HHOUCWZKKAKPAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CSCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.